Coralloidin D

Description

Coralloidin D is a eudesmane-type sesquiterpene isolated from octocorals of the genus Alcyonium, notably A. coralloides . Structurally, it belongs to the bicyclic sesquiterpene family, characterized by a fused six-membered and five-membered ring system with oxygenated functional groups. Its molecular formula is C₁₅H₂₂O₂, and its stereochemistry includes specific configurations at C-4 and C-5, which are critical for its bioactivity .

Propriétés

Numéro CAS |

110299-95-1 |

|---|---|

Formule moléculaire |

C19H28O4 |

Poids moléculaire |

320.4 g/mol |

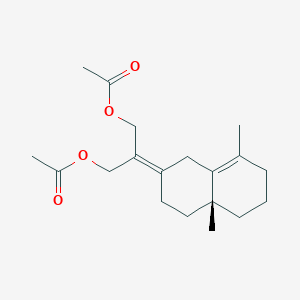

Nom IUPAC |

[2-[(4aR)-4a,8-dimethyl-1,3,4,5,6,7-hexahydronaphthalen-2-ylidene]-3-acetyloxypropyl] acetate |

InChI |

InChI=1S/C19H28O4/c1-13-6-5-8-19(4)9-7-16(10-18(13)19)17(11-22-14(2)20)12-23-15(3)21/h5-12H2,1-4H3/t19-/m1/s1 |

Clé InChI |

RGGYMCUNYFNGLD-LJQANCHMSA-N |

SMILES |

CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C |

SMILES isomérique |

CC1=C2CC(=C(COC(=O)C)COC(=O)C)CC[C@]2(CCC1)C |

SMILES canonique |

CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C |

Origine du produit |

United States |

Méthodes De Préparation

La préparation de NSC144303 implique plusieurs voies de synthèse et conditions de réaction. Le composé est synthétisé par une série de réactions chimiques qui comprennent la formation de liaisons spécifiques et l'introduction de groupes fonctionnels. La voie de synthèse exacte et les conditions de réaction sont propriétaires et non divulguées au public en détail. Il est connu que le composé est instable en solution et doit être préparé fraîchement pour l'utilisation .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

NSC144303 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé dans des études relatives au système ubiquitine-protéasome et à son rôle dans les processus cellulaires.

Biologie : NSC144303 est utilisé dans la recherche sur l'apoptose et les mécanismes par lesquels les cellules subissent la mort cellulaire programmée.

Médecine : Le composé a des applications thérapeutiques potentielles dans la recherche sur le cancer, car il peut induire l'apoptose dans les cellules cancéreuses.

Mécanisme d'action

NSC144303 exerce ses effets en inhibant les isopeptidases de l'ubiquitine, qui sont des enzymes impliquées dans le système ubiquitine-protéasome. Cette inhibition conduit à l'activation d'une voie apoptotique indépendante de l'apoptosome. Le composé cible le système ubiquitine-protéasome, ce qui entraîne la régulation à la hausse de la protéine BH3-only Noxa, la stabilisation de l'antagoniste de l'inhibiteur de l'apoptose Smac et l'implication de la voie des récepteurs de la mort. Ce mécanisme d'action unique fait de NSC144303 un puissant inducteur de l'apoptose.

Applications De Recherche Scientifique

NSC144303 has a wide range of scientific research applications, including:

Chemistry: The compound is used in studies related to the ubiquitin-proteasome system and its role in cellular processes.

Biology: NSC144303 is utilized in research on apoptosis and the mechanisms by which cells undergo programmed cell death.

Medicine: The compound has potential therapeutic applications in cancer research, as it can induce apoptosis in cancer cells.

Mécanisme D'action

NSC144303 exerts its effects by inhibiting ubiquitin isopeptidases, which are enzymes involved in the ubiquitin-proteasome system. This inhibition leads to the activation of an apoptosome-independent apoptotic pathway. The compound targets the ubiquitin-proteasome system, resulting in the upregulation of the BH3-only protein Noxa, stabilization of the inhibitor of apoptosis antagonist Smac, and involvement of the death receptor pathway. This unique mechanism of action makes NSC144303 a potent apoptotic inducer .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Coralloidin D belongs to a broader class of sesquiterpenes produced by Alcyonium species. Below is a systematic comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Findings :

Structural Diversity :

- This compound shares the eudesmane skeleton with Coralloidin A and C but differs in oxygenation patterns. The presence of an epoxide group in this compound distinguishes it from Coralloidin A, which has a ketone moiety .

- Coralloidin B, a bicyclogermacrane, lacks the fused six-five ring system of eudesmanes, resulting in distinct physicochemical properties (e.g., lower polarity).

Coralloidin A demonstrates cytotoxicity in vitro against human cancer cell lines (IC₅₀: 12–18 μM), attributed to its ketone group’s electrophilic reactivity .

Analytical Challenges: Differentiation of this compound from analogues requires advanced techniques such as NMR (e.g., NOESY for stereochemistry) and HPLC-MS. A study on sesquiterpene analysis highlights that eudesmanes elute later than bicyclogermacranes in reverse-phase chromatography due to higher hydrophobicity .

Q & A

Q. How should researchers design interdisciplinary studies combining this compound’s chemical synthesis with pharmacological profiling?

- Methodological Answer :

- Collaborative Workflows : Assign chemists to optimize synthesis yield, biologists to test bioactivity, and computational scientists for structure-activity modeling.

- Unified Data Repositories : Use platforms like Zenodo to share synthetic protocols, assay results, and computational scripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.